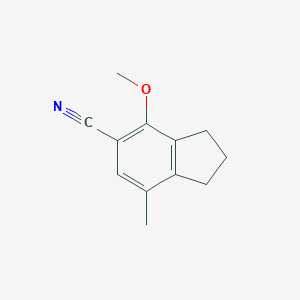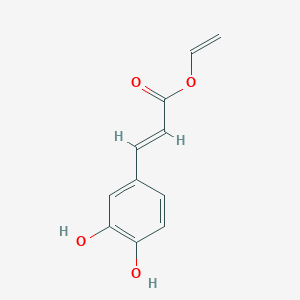
Vinyl caffeate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl caffeate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Antioxidant Applications
Vinyl caffeate and its derivatives have shown significant potential in various applications due to their antioxidant properties. For instance:
Food Packaging : Research has demonstrated the effectiveness of incorporating caffeic acid (CA), a polyphenol with high antioxidant effects, into ethylene vinyl alcohol copolymer (EVOH) films. These films exhibit improved strength and radical scavenging activity, making them suitable for food packaging applications (Luzi, Torre, & Puglia, 2020).
Food Antioxidants : this compound has been used in the synthesis of phytosteryl caffeates, which have demonstrated higher antioxidant activity compared to caffeic acid and are effective in preventing oxidative degradation in food systems (Tan & Shahidi, 2012).
Biomedical Applications : The development of degradable vinyl polymers, where this compound could potentially play a role, is of great importance in biomedical applications due to the need for materials that can degrade after fulfilling their purpose (Delplace & Nicolas, 2015).
Natural Antioxidants : Isolation of this compound from Perilla frutescens, a Japanese medicinal plant, highlights its potential as a natural antioxidant source (Tada, Matsumoto, Yamaguchi, & Chiba, 1996).
Other Applications
This compound's applications extend beyond its antioxidant properties:
Environmental Applications : It can be involved in processes like the electrochemical oxidation of caffeine in wastewater treatment, showcasing its relevance in environmental applications (Al-Qaim, Mussa, Othman, & Abdullah, 2015).
Pharmaceutical and Cosmetic Industries : this compound derivatives have been studied for their roles in the pharmaceutical and cosmetics sectors due to their biological activities, such as anti-inflammatory and anti-carcinogenic potentials (Tan & Shahidi, 2012).
Selective Adsorption : this compound derivatives have been used in the development of selective adsorption materials, such as molecularly imprinted polymers for caffeine, highlighting their potential in separation and purification processes (Rajabi Khorrami & Rashidpur, 2012).
Propiedades
Número CAS |
179694-77-0 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
ethenyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+ |
Clave InChI |
XVCVDNKCUNGTRP-GQCTYLIASA-N |
SMILES isomérico |
C=COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
SMILES canónico |
C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
melting_point |
133-140°C |
Descripción física |
Solid |
Sinónimos |
2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethenyl ester, (2E)- (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


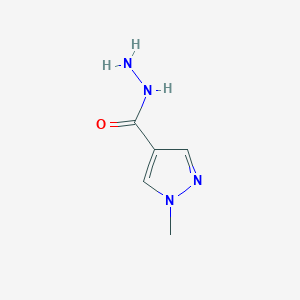
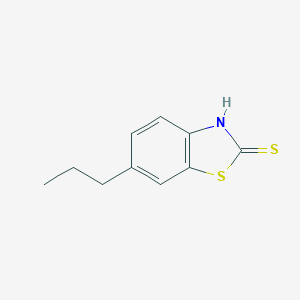
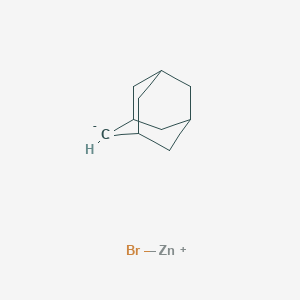

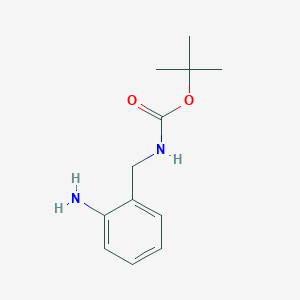
![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

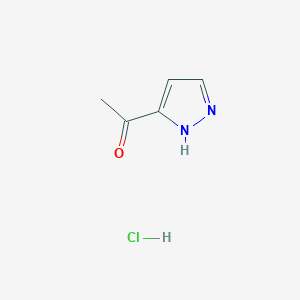

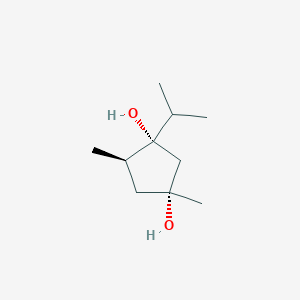
![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
![1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone](/img/structure/B68268.png)
